![molecular formula C16H22N4O5S B3010423 tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1902922-44-4](/img/structure/B3010423.png)
tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is a complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The molecule contains a thieno[3,2-d]pyrimidinone core, which is a heterocyclic compound, and is substituted with tert-butyl and carbamate groups, suggesting potential biological activity or use as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves acylation, nucleophilic substitution, and reduction steps, starting from commercially available 4-fluoro-2methoxy-5nitroaniline . Similarly, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involves the separation of diastereomers and column chromatography, indicating the importance of stereochemistry in the synthesis process .
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using various spectroscopic methods, such as FTIR, 1H, and 13C NMR . X-ray crystallography is also used to determine the crystal and molecular structure, as seen in the characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . Intramolecular hydrogen bonding is often a key feature in stabilizing these structures.
Chemical Reactions Analysis
The tert-butyl and carbamate groups are versatile in chemical reactions. For instance, tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent in the synthesis of pyrrolidinoindoline alkaloids, demonstrating the reactivity of tert-butyl groups with various organic electrophiles . The carbamate group is often used as a protecting group for amines, which can be easily removed after the desired reactions are completed .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's reactivity and solubility. The carbamate group can also influence the compound's hydrogen bonding capacity and polarity. Thermal and X-ray analyses provide insights into the stability and solid-state structure of these compounds .
Case Studies
In the realm of medicinal chemistry, some of the related compounds have shown significant biological activity. For instance, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid exhibited potent antimycobacterial activity in vitro and in vivo against Mycobacterium tuberculosis . Additionally, tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was converted to a potent β-secretase inhibitor, highlighting the therapeutic potential of these molecules .
Aplicaciones Científicas De Investigación
Photoredox-Catalyzed Reactions
Photoredox catalysis has been utilized for amination reactions, offering a pathway to construct diverse amino pyrimidines. Such methodologies can potentially be applied to the synthesis of compounds like tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate for pharmaceutical applications (Wang et al., 2022).
Synthetic Methodologies
Advancements in synthetic methodologies for carbamates, including those utilizing tert-butyl groups, provide efficient routes for preparing intermediates in drug manufacture. These methodologies emphasize the importance of tert-butyl carbamates in pharmaceutical synthesis (Li et al., 2012).
Crystallographic and Synthetic Studies
Crystallographic studies of tert-butyl ester compounds offer insights into molecular structures that are crucial for the development of new materials and drugs. These studies underline the role of tert-butyl carbamates in the design of molecules with specific properties (Kant et al., 2015).
Catalysis and Reagent Development
Research on indium(III) halides demonstrates their efficacy as catalysts for N-tert-butoxycarbonylation of amines, a process relevant to the synthesis and modification of compounds like the one . This highlights the importance of efficient catalytic processes in the modification of nitrogen-containing compounds (Chankeshwara & Chakraborti, 2006).
Advanced Material Development
Research into low dielectric constant materials derived from compounds with tert-butyl side groups shows the potential application of such compounds in the electronics industry. This underscores the broader implications of tert-butyl carbamates beyond pharmaceuticals, highlighting their role in material science (Chern & Tsai, 2008).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, or hydrophobic interactions .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with a variety of enzymes or receptors, thereby influencing numerous biochemical pathways .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[1-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethylamino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-9(18-15(24)25-16(2,3)4)12(21)17-6-7-20-13(22)11-10(5-8-26-11)19-14(20)23/h5,8-9H,6-7H2,1-4H3,(H,17,21)(H,18,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEFNSKXNSLBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)
![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)
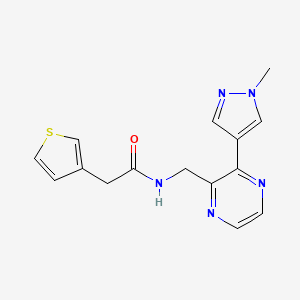
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)
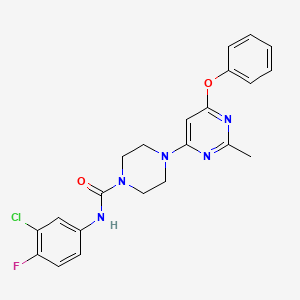
![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)
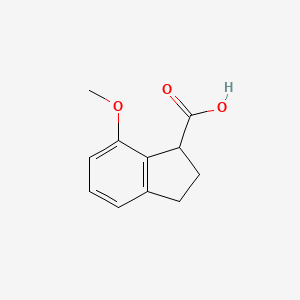
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)
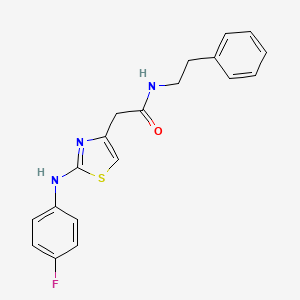
![Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate](/img/structure/B3010359.png)
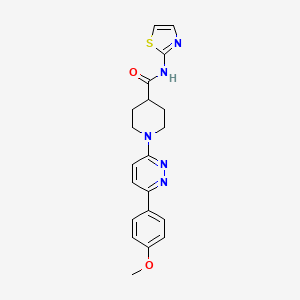
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)